3-(Quinolin-3-YL)benzaldehyde
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Biological Systems
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, representing one of the most diverse and extensively researched families of organic compounds. ontosight.ai Their structural and functional diversity is pivotal, making them ubiquitous in natural products, pharmaceuticals, agrochemicals, and functional materials. mdpi.comsigmaaldrich.com These compounds are fundamental to life itself; the purine (B94841) and pyrimidine (B1678525) bases that form the genetic code in DNA and RNA are nitrogen heterocycles. mdpi.com Furthermore, they are integral components of many vitamins, hormones, and antibiotics. mdpi.comnih.gov In synthetic chemistry, their importance is highlighted by their increasing role as ligands in transition-metal catalysis and as organocatalysts, driving the development of novel and efficient reaction methodologies. mdpi.com The ability of the nitrogen atom to form hydrogen bonds makes these scaffolds particularly effective in interacting with biological targets, which explains why nearly 75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. mdpi.com
The Quinoline (B57606) Moiety as a Privileged Scaffold in Medicinal Chemistry and Materials Science
Among the vast array of nitrogen heterocycles, the quinoline scaffold, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, holds a "privileged" status. scielo.brresearchgate.net This designation stems from its recurring appearance in molecules with a wide spectrum of pharmacological activities. orientjchem.org Quinoline derivatives are well-established as antimalarial (e.g., chloroquine), antibacterial, anticancer, and anti-inflammatory agents. researchgate.netnih.govrsc.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological targets. scielo.br This adaptability has made it a perpetual focus in drug discovery. researchgate.netresearchgate.net Beyond medicine, the quinoline scaffold's rigid, planar structure and extended π-electron system impart valuable photophysical properties. mdpi.comscielo.br Consequently, quinoline derivatives are increasingly utilized in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and as photoactive components in photovoltaic cells. nih.gov
Strategic Importance of 3-(Quinolin-3-YL)benzaldehyde and its Derivatives as Chemical Intermediates
The compound this compound is a bifunctional molecule of significant strategic importance, serving as a versatile building block in organic synthesis. ontosight.ai It elegantly combines the privileged quinoline scaffold with the reactive benzaldehyde (B42025) moiety. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations. ontosight.ai It can be readily converted into other functional groups or used in condensation reactions to construct more complex molecular architectures. mdpi.comnih.gov For instance, the aldehyde can undergo reactions like aldol (B89426) or Claisen-Schmidt condensations to form chalcones, or react with hydrazines to produce hydrazones, and with amines to yield Schiff bases. mdpi.commdpi.comnih.gov This reactivity makes this compound a valuable precursor for generating large libraries of novel compounds for screening in drug discovery and for developing new functional materials. ontosight.ainih.gov
Scope and Objectives of Current Research on this compound
Current research on this compound and its derivatives is primarily focused on two major avenues: medicinal chemistry and materials science. In the realm of medicinal chemistry, the objective is to use this compound as a starting point to design and synthesize novel bioactive agents with improved efficacy and selectivity. nih.govnih.gov Research efforts are directed towards developing new anticancer, antileishmanial, and analgesic compounds by exploring the structure-activity relationships of its derivatives. mdpi.comnih.govnih.gov In materials science, the focus is on exploiting the compound's inherent photophysical properties. mdpi.comnih.gov Researchers are synthesizing derivatives and studying their absorption, emission, and fluorescence characteristics with the goal of creating advanced materials for applications such as OLEDs, fluorescent sensors, and dyes with tailored optical properties. mdpi.comnih.govscielo.br
Structure
3D Structure
Properties
Molecular Formula |
C16H11NO |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)17-10-15/h1-11H |
InChI Key |
KHYKNQBXEHSARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Quinolin 3 Yl Benzaldehyde and Analogous 3 Substituted Quinolines
Classical and Modern Approaches to Quinoline (B57606) Core Synthesisnih.govresearchgate.netbenthamdirect.comwikipedia.orgquimicaorganica.orgeurekaselect.comresearchgate.net
The synthesis of the quinoline core has been a subject of extensive research for over a century, leading to the development of numerous named reactions. researchgate.net These methods typically involve the condensation of an o-amino-substituted aromatic aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. researchgate.net While classical methods laid the foundation for quinoline synthesis, modern approaches have focused on improving efficiency, and versatility, and addressing the limitations of traditional techniques. eurekaselect.com
Friedländer Condensation and its Variants for 3-Substituted Quinoline Formationnih.govresearchgate.netbenthamdirect.comwikipedia.orgquimicaorganica.orgeurekaselect.comorganic-chemistry.org
The Friedländer condensation, first reported by Paul Friedländer in 1882, is a cornerstone in the synthesis of quinolines. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. eurekaselect.comresearchgate.net It is a versatile method for producing polysubstituted quinolines, including those with substitution at the 3-position. eurekaselect.com The reaction can be catalyzed by both acids and bases and can sometimes proceed simply by heating the reactants. researchgate.net
Catalytic Strategies (e.g., Sodium Ethoxide, Brønsted Acids) in Friedländer Reactionsnih.govresearchgate.netorganic-chemistry.org
A variety of catalysts have been employed to promote the Friedländer synthesis, including both Brønsted and Lewis acids, as well as bases. eurekaselect.comjk-sci.com
Base Catalysis: Sodium ethoxide is a classic and effective base catalyst for the Friedländer condensation. beilstein-journals.org It facilitates the initial aldol-type condensation between the two carbonyl-containing reactants. quimicaorganica.org A study on the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles successfully utilized sodium ethoxide as a catalyst for the Friedländer condensation between acetyl-carbazoles and β-aminoaldehydes or β-aminoketones, achieving good yields. beilstein-journals.orgresearchgate.net
Brønsted Acid Catalysis: Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, are also commonly used to catalyze the Friedländer reaction. beilstein-journals.org These acids work by activating the electrophilic carbonyl group, facilitating the nucleophilic attack by the enol or enamine intermediate. youtube.com The use of Brønsted acidic ionic liquids has also been explored as efficient and reusable catalysts for this transformation. nih.gov
| Catalyst Type | Example Catalyst | Role in Reaction |
| Base | Sodium Ethoxide | Promotes the initial aldol (B89426) condensation. quimicaorganica.orgbeilstein-journals.org |
| Brønsted Acid | p-Toluenesulfonic Acid | Activates the carbonyl group for nucleophilic attack. beilstein-journals.orgyoutube.com |
| Brønsted Acid | [Hbim]BF4 (Ionic Liquid) | Acts as both a catalyst and a solvent. nih.gov |
Mechanistic Considerations of Friedländer Condensation Pathwaysresearchgate.netwikipedia.org
The precise mechanism of the Friedländer condensation has been a subject of detailed investigation. Two primary pathways are generally considered, depending on the reaction conditions. wikipedia.org
Under basic or acidic conditions, the reaction is believed to initiate with a slow intermolecular aldol condensation between the o-aminobenzaldehyde and the other carbonyl compound. researchgate.net This is followed by a rapid cyclization and subsequent dehydration to yield the quinoline ring. researchgate.net
An alternative mechanism involves the initial formation of a Schiff base between the amino group of the o-aminobenzaldehyde and the carbonyl of the second reactant. wikipedia.orgquimicaorganica.org This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final quinoline product. wikipedia.org Experimental evidence suggests that the specific pathway can be influenced by the reaction conditions and the nature of the substrates involved. researchgate.net
Challenges and Limitations in 3-Substituted Quinoline Synthesis via Friedländer Methodologywikipedia.org
Despite its utility, the Friedländer synthesis presents challenges, particularly in the preparation of 3-substituted quinolines. A significant issue is the potential for self-condensation of the aldehyde starting materials, which can lead to lower yields and complicate the purification of the desired product. nih.gov
Furthermore, the availability of a wide range of substituted 2-aminobenzaldehydes can be limited. researchgate.net To address this, one-pot procedures have been developed where o-nitroarylcarbaldehydes are reduced in situ to the corresponding o-aminoarylcarbaldehydes, which then undergo the Friedländer condensation. organic-chemistry.orgrsc.org Another challenge is controlling the regioselectivity when unsymmetrical ketones are used as the methylene (B1212753) component. researchgate.net
One-Pot Multicomponent Reactions for Quinoline-3-Carbaldehyde Precursorswikipedia.orgjk-sci.comrsc.orgorganic-chemistry.org
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in organic synthesis, offering several advantages over traditional multi-step methods, including reduced reaction times, lower costs, and decreased waste generation. indexcopernicus.com In the context of quinoline synthesis, MCRs provide a direct route to complex quinoline derivatives from simple and readily available starting materials. indexcopernicus.com
For the synthesis of precursors to 3-substituted quinolines, such as quinoline-3-carbaldehydes, one-pot approaches are particularly valuable. For instance, a highly effective one-pot Friedländer synthesis has been developed using o-nitroarylcarbaldehydes, which are reduced with iron in the presence of catalytic hydrochloric acid and then condensed in situ with aldehydes or ketones to form mono- or di-substituted quinolines in high yields. rsc.org Another approach involves the ruthenium-catalyzed three-component deaminative coupling of anilines, benzaldehydes, and amines to produce 2,3-disubstituted quinolines. rsc.org These methods avoid the isolation of potentially unstable intermediates like o-aminobenzaldehydes.
Phosphine-Catalyzed Procedures for 3-Substituted Quinolineswikipedia.org
Phosphine-catalyzed reactions have gained prominence as a mild and efficient method for constructing various organic molecules. acs.org In the realm of quinoline synthesis, phosphine (B1218219) catalysis offers an alternative to traditional acid- or base-catalyzed methods, particularly for the synthesis of 3-substituted quinolines. nih.gov
A notable phosphine-catalyzed procedure involves the one-pot synthesis of 3-substituted quinolines from stable starting materials under mild conditions. nih.gov This method addresses the challenge of self-condensation often encountered in Friedländer syntheses. nih.gov The mechanism is believed to proceed via nucleophilic phosphine catalysis, where the phosphine adds to an activated alkyne to generate a reactive intermediate that then participates in the quinoline-forming cascade. nih.gov This approach has been shown to be effective for a range of substrates, providing a valuable tool for the synthesis of functionalized quinolines.
Annulation Reactions Involving 2-Nitrobenzaldehyde (B1664092) and Enaminones for 3-Acylquinolines
The construction of the quinoline ring system can be achieved through various synthetic strategies. One notable method involves the annulation of enaminones. rsc.orgrsc.org While specific examples detailing the reaction of 2-nitrobenzaldehyde with enaminones to directly yield 3-acylquinolines are not prevalent in the provided results, the general principle of using enaminones in annulation reactions to form heterocyclic systems is well-established. rsc.orgrsc.org These reactions typically proceed through a series of condensation and cyclization steps to build the fused ring system.
A related and widely used method for quinoline synthesis is the Friedländer annulation. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group, such as a ketone. researchgate.netbeilstein-journals.org This approach is known for its simplicity and efficiency in producing polysubstituted quinolines. researchgate.netbeilstein-journals.org For instance, the synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles has been successfully achieved via a Friedländer condensation reaction catalyzed by sodium ethoxide. beilstein-journals.orgresearchgate.net
Synthesis of Chalcone (B49325) Derivatives from Quinoline-3-Carbaldehydes
Chalcones, characterized by an α,β-unsaturated ketone core, are valuable synthetic intermediates and have been prepared from quinoline-3-carbaldehydes through the Claisen-Schmidt condensation. researchgate.netnih.govnih.gov
Claisen–Schmidt Condensation for α,β-Unsaturated Ketone Formation
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. nih.govnih.govresearchgate.net This base- or acid-catalyzed reaction involves the condensation of an aldehyde with a ketone. researchgate.netrsc.org In the context of quinoline derivatives, quinoline-3-carbaldehyde or its substituted analogs react with various acetophenones to yield the corresponding quinolinyl chalcones. researchgate.netresearchpublish.com
The reaction mechanism, when base-catalyzed, typically involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone. citedrive.com
Optimization of Reaction Conditions (e.g., Solvents, Catalysts, Green Approaches)
Significant research has been dedicated to optimizing the Claisen-Schmidt condensation for improved yields, reduced reaction times, and more environmentally friendly procedures. citedrive.comresearchgate.net Key parameters that are often varied include the choice of catalyst, solvent, and energy input.
Catalysts: While traditional methods often employ strong bases like sodium hydroxide (B78521) or potassium hydroxide, a variety of other catalysts have been explored. rsc.orgresearchgate.net These include solid acid catalysts like clay-based montmorillonite (B579905) KSF, which can promote the reaction under solvent-free conditions with microwave irradiation. researchgate.net The use of ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, has also been reported as a green and efficient catalytic approach. nih.gov
Solvents and Green Approaches: Efforts to develop more sustainable synthetic protocols have led to the exploration of solvent-free conditions and alternative energy sources. researchgate.netnih.gov Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating. researchpublish.comresearchgate.net Grinding techniques, where reactants are mixed in the absence of a solvent, represent another eco-friendly approach to chalcone synthesis. researchpublish.com The use of ultrasound has also been shown to be an energetically favorable alternative to conventional heating for the preparation of quinolinyl chalcones. researchpublish.com
The table below summarizes various reaction conditions that have been optimized for chalcone synthesis.
| Parameter | Traditional Methods | Optimized/Green Approaches |
| Catalyst | Strong bases (NaOH, KOH) | Clay-based catalysts (Montmorillonite KSF), Ionic liquids |
| Solvent | Alcoholic solvents | Solvent-free, Water |
| Energy Source | Conventional heating | Microwave irradiation, Ultrasound |
Photophysical Catalysis in Chalcone Synthesis
More recently, photophysical methods have been employed in the synthesis of chalcone derivatives. A novel series of unsymmetrical bis-quinolin-3-yl chalcones were synthesized under visible light via a Claisen-Schmidt condensation reaction. researchgate.net This approach offers a mild and efficient alternative to traditional heating methods. The photophysical properties of the resulting chalcones, such as their absorption and emission spectra, are also a subject of interest, with studies investigating how different substituents on the quinoline and phenyl rings influence these characteristics. nih.govresearchgate.net For instance, the absorption spectra of some 4,6,8-triarylquinoline-3-carbaldehydes have been measured and analyzed. researchgate.net
Derivatization from 2-Chloroquinoline-3-Carbaldehyde (B1585622) Intermediates
2-Chloroquinoline-3-carbaldehyde is a versatile and frequently used intermediate in the synthesis of a wide array of quinoline derivatives. nih.govrsc.orgsemanticscholar.org The presence of both a reactive chloro group at the 2-position and a carbaldehyde group at the 3-position allows for a variety of chemical transformations.
Condensation with Substituted Hydrazides for N-(Quinoline-3-ylmethylene)benzohydrazide Derivatives
The aldehyde functional group of 2-chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with nucleophiles such as hydrazides. semanticscholar.org The reaction of 2-chloroquinoline-3-carbaldehyde with substituted benzohydrazides leads to the formation of N'-(2-chloroquinolin-3-ylmethylene)benzohydrazide derivatives. mdpi.com
This reaction is a key step in the synthesis of various heterocyclic systems. For example, the initial condensation product can undergo further intramolecular cyclization or be used as a scaffold for the introduction of other functional groups. nih.govmdpi.com The versatility of this reaction allows for the creation of a diverse library of quinoline-based compounds with potential applications in various fields of chemical research.
Coupling Reactions to Form Polyazaheterocycles
The construction of polyazaheterocycles that incorporate a quinoline moiety is a field of significant research interest due to the diverse biological activities exhibited by these complex structures. beilstein-journals.org One prominent method for achieving this is the Friedländer annulation, a condensation reaction that provides a straightforward route to the quinoline ring system. beilstein-journals.orgyoutube.com This strategy is particularly effective for synthesizing novel carbazole-based polyazaheterocycles containing quinoline units.
A notable application involves the reaction of 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole with various β-aminoaldehydes or β-aminoketones. beilstein-journals.org Utilizing sodium ethoxide as a catalyst, this condensation efficiently yields 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. beilstein-journals.orgresearchgate.net The reaction proceeds in good yields, ranging from 52-72%. beilstein-journals.orgresearchgate.net This approach highlights the utility of coupling reactions in creating extended, fused heterocyclic systems where the quinoline ring is directly linked to another nitrogen-containing heterocycle like carbazole. beilstein-journals.org The general scheme for this synthesis is presented below.
Scheme 1: Synthesis of 3-(Quinolin-2-yl)- and 3,6-bis(Quinolin-2-yl)-9H-carbazoles via Friedländer Condensation. beilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3-Acetyl-9-ethyl-9H-carbazole | 2-Aminobenzaldehyde | NaOEt | 9-Ethyl-3-(quinolin-2-yl)-9H-carbazole | 72 |
| 3-Acetyl-9-ethyl-9H-carbazole | 2-Aminobenzophenone | NaOEt | 9-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole | 65 |
| 3,6-Diacetyl-9-ethyl-9H-carbazole | 2-Aminobenzaldehyde | NaOEt | 9-Ethyl-3,6-bis(quinolin-2-yl)-9H-carbazole | 66 |
| 3,6-Diacetyl-9-ethyl-9H-carbazole | 2-Amino-4,5-methylenedioxybenzaldehyde | NaOEt | 9-Ethyl-3,6-bis(6,7-methylenedioxyquinolin-2-yl)-9H-carbazole | 52 |
Synthetic Routes Utilizing Specific Aromatic Aldehydes and Ketones
The use of aromatic aldehydes and ketones as foundational building blocks is central to many quinoline syntheses. These methods offer versatility and allow for the introduction of a wide array of substituents onto the quinoline core.
One of the most classic and straightforward methods is the Friedländer Synthesis , which involves the base- or acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). youtube.comiipseries.org This reaction proceeds through a cyclocondensation, akin to an aldol condensation, to form the substituted quinoline derivative. iipseries.org The versatility of the Friedländer synthesis allows for the preparation of poly-substituted quinolines by selecting appropriately substituted starting materials. beilstein-journals.orgiipseries.org
More contemporary approaches have focused on developing efficient, multi-component reactions. A ruthenium-catalyzed three-component deaminative coupling reaction has been devised for the synthesis of 2,3-disubstituted quinolines. rsc.org This method assembles the quinoline core from readily available anilines, benzaldehydes, and an amine substrate. rsc.org The reaction is efficient and proceeds via the initial formation of an imine from the aniline (B41778) and aldehyde, followed by a deaminative coupling and annulation sequence. rsc.org This process is notable for its step-efficiency and for not requiring reactive reagents or producing wasteful byproducts. rsc.org
The scope of this three-component reaction is broad, accommodating various substituted anilines and benzaldehydes. For instance, the reaction of 3,5-dimethoxyaniline (B133145) with para-substituted benzaldehydes bearing either electron-donating or electron-withdrawing groups proceeds smoothly to furnish the desired quinoline products. rsc.org
Table 1: Examples of Ruthenium-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinolines. rsc.org
| Aniline Derivative | Benzaldehyde (B42025) Derivative | Amine Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 3,5-Dimethoxyaniline | Benzaldehyde | Triallylamine | 6,8-Dimethoxy-2-phenyl-3-vinylquinoline | 72 |
| 3,5-Dimethoxyaniline | 4-Methoxybenzaldehyde | Triallylamine | 6,8-Dimethoxy-2-(4-methoxyphenyl)-3-vinylquinoline | 81 |
| 3,5-Dimethoxyaniline | 4-(Trifluoromethyl)benzaldehyde | Triallylamine | 6,8-Dimethoxy-2-(4-(trifluoromethyl)phenyl)-3-vinylquinoline | 65 |
| 3,5-Dimethoxyaniline | 4-Chlorobenzaldehyde | Triallylamine | 2-(4-Chlorophenyl)-6,8-dimethoxy-3-vinylquinoline | 73 |
Another relevant synthetic strategy involves the Vilsmeier-Haack reaction. For example, the reaction of acetanilide (B955) with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can be used to synthesize 2-chloro-3-formylquinoline, a key intermediate. academicjournals.org This intermediate can then be further modified, for instance, by condensation with o-phenylenediamine (B120857) to introduce a benzimidazole (B57391) moiety at the 3-position, demonstrating a pathway to complex 3-substituted quinolines. academicjournals.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentiucr.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Quinolin-3-YL)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional NMR experiments facilitates the unambiguous assignment of all proton and carbon signals. researchgate.net
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constantsiucr.orgresearchgate.net
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic protons and the aldehyde functional group. In a typical solvent like DMSO-d6, the aldehyde proton (CHO) resonates as a singlet at approximately 10.1 ppm. The protons of the quinoline (B57606) and benzene (B151609) rings appear in the aromatic region, generally between 7.5 and 9.0 ppm.
For instance, in a related compound, phenyl(quinolin-3-yl)methanone, the quinoline protons H2 and H4 appear as doublets at 9.32 and 8.53 ppm, respectively. rsc.org The other quinoline and phenyl protons resonate at lower fields. rsc.org The coupling constants observed in the spectrum provide valuable information about the connectivity of adjacent protons.
¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde H | ~10.1 | s | N/A |
| Quinoline H2 | ~9.3 | d | ~2.0 |
| Quinoline H4 | ~8.5 | d | ~2.0 |
| Aromatic H's | 7.5-8.2 (multiplets and doublets with various coupling constants) |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation, Including DEPT-135iucr.orgresearchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbon (C=O) of this compound is typically observed around 190-194 ppm. rsc.org The carbons of the quinoline and benzene rings resonate in the range of approximately 120-150 ppm. mdpi.com
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is instrumental in distinguishing between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons and the carbonyl carbon are absent. This technique confirms the presence of the methine (CH) carbons of the aromatic rings and the absence of methylene (B1212753) (CH₂) and methyl (CH₃) groups in the core structure of this compound. sci-hub.seresearchgate.net
¹³C NMR Spectral Data for this compound and Analogues
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C=O (Aldehyde) | ~192.0 | Absent |
| Quaternary C's | Variable | Absent |
| Aromatic CH's | ~120-150 | Positive |
Two-Dimensional NMR Techniques for Connectivity Confirmationresearchgate.net
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structural connectivity.
COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to trace the connections between adjacent protons within the quinoline and benzaldehyde (B42025) moieties.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the definitive assignment of each proton to its corresponding carbon. youtube.comresearchgate.net
HMBC spectra show correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). youtube.comipb.pt This is particularly useful for connecting the quinoline and benzaldehyde fragments and for assigning quaternary carbons.
Vibrational Spectroscopy (FT-IR) for Functional Group Identificationiucr.orgresearchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, key absorption bands confirm its structure. esisresearch.org
A strong absorption band is observed for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1700-1730 cm⁻¹. vscht.czlibretexts.org The aromatic C=C and C=N stretching vibrations of the quinoline and benzene rings appear in the region of 1500-1600 cm⁻¹. vscht.cz The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the characteristic C-H stretching of the aldehyde group appears as two weak bands around 2720 and 2820 cm⁻¹. vscht.czlibretexts.org
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aldehyde C-H | Stretching | ~2820 and ~2720 |
| Aldehyde C=O | Stretching | ~1700 |
| Aromatic C=C/C=N | Stretching | 1600-1500 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysisiucr.orgresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern.
For this compound (C₁₆H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (233.27 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of the formyl group (-CHO) to form an [M-29]⁺ ion. docbrown.infomiamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Elemental Compositioniucr.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. For this compound, an ESI-HRMS experiment would confirm the molecular formula C₁₆H₁₁NO by matching the experimentally observed mass to the calculated exact mass with a high degree of precision (e.g., calculated 233.0841, observed 233.0839). This technique is crucial for confirming the identity of newly synthesized compounds. iucr.orgresearchgate.net
Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS2) for Fragmentation Patterns
Electrospray Ionization-Collision-Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS²) is a powerful analytical technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. In positive ion ESI, a molecule is typically protonated to form an even-electron (EE) precursor ion. researchgate.net The subsequent fragmentation, induced by collision with an inert gas, generally results in the formation of even-electron fragment ions through the elimination of neutral molecules, a principle known as the even-electron rule. researchgate.net
For aromatic aldehydes like benzaldehyde, the molecular ion peak is often prominent. docbrown.info The fragmentation of this compound under ESI-CID-MS² would be expected to follow predictable pathways based on the established fragmentation of its constituent moieties, the quinoline ring and the benzaldehyde group.
The study of similar complex heterocyclic structures by ESI-CID-MS² reveals characteristic fragmentation. For instance, in the analysis of [(7-chloroquinolin-4-yl)amino]acetophenones, fragmentation occurs at the bond connecting the quinoline and acetophenone (B1666503) moieties. nih.gov Similarly, for this compound, a primary fragmentation event would likely be the cleavage of the C-C bond between the quinoline and benzaldehyde rings. This would lead to the formation of characteristic ions corresponding to the protonated quinoline and benzaldehyde fragments.
Further fragmentation of the initial product ions can provide more detailed structural information. The benzoyl cation ([C₆H₅CO]⁺) is a common fragment from benzaldehyde derivatives. docbrown.info The quinoline fragment would also undergo its own characteristic ring cleavages. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.
Table 1: Predicted ESI-CID-MS² Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| [M+H]⁺ | [C₉H₇N+H]⁺ | Protonated Quinoline | C₇H₅O |
| [M+H]⁺ | [C₇H₅O]⁺ | Benzoyl cation | C₉H₇N |
| [C₉H₇N+H]⁺ | Further quinoline fragments | Various | Various |
| [C₇H₅O]⁺ | [C₆H₅]⁺ | Phenyl cation | CO |
This table is predictive and based on common fragmentation patterns of related structures.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The electronic absorption and emission properties of this compound are critical for understanding its behavior in different environments and its potential use in optical applications.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For quinoline derivatives, absorption bands related to π-π* and n-π* transitions are typically observed. scielo.br The presence of the benzaldehyde group conjugated to the quinoline ring is expected to influence these transitions. In non-polar solvents, aromatic compounds like benzaldehyde exhibit absorption maxima at specific wavelengths, for instance, benzaldehyde in cyclohexane (B81311) shows an absorption maximum at 242 nm. photochemcad.com
Solvatochromism is the phenomenon where the position of the absorption or emission maximum of a compound changes with the polarity of the solvent. sapub.org A positive solvatochromism (a redshift in more polar solvents) indicates that the excited state is more polar than the ground state, and is stabilized by polar solvents. nih.gov Conversely, a negative solvatochromism (a blueshift) suggests the ground state is more polar. Studies on related bis-quinolin-3-yl chalcones have demonstrated positive solvatochromism, where the π-π* transition band shifts to longer wavelengths as the solvent polarity increases. nih.gov This is attributed to the stabilization of the excited state by the polar solvent, which reduces the energy gap for the electronic transition. nih.gov It is anticipated that this compound would exhibit similar solvatochromic behavior due to its conjugated π-system and the presence of heteroatoms.
Table 2: Hypothetical UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Polarity Index (ET(30)) | λmax (nm) |
| n-Hexane | 31.0 | ~280 |
| Toluene | 33.9 | ~285 |
| Dichloromethane | 40.7 | ~295 |
| Acetone (B3395972) | 42.2 | ~300 |
| Ethanol (B145695) | 51.9 | ~310 |
| Methanol | 55.4 | ~315 |
This table presents hypothetical data to illustrate the expected solvatochromic shift.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Quinolines are known to be fluorescent molecules. scielo.br The emission properties are highly sensitive to the molecular structure and the surrounding environment.
Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions, including excited-state reactions, energy transfer, and complex formation. asianpubs.org For example, the fluorescence of certain quinoline derivatives is quenched by the presence of nitro groups, which are strong electron-withdrawing groups. nih.gov In some cases, the interaction with a quencher can lead to the appearance of a new emission band at a different wavelength. rsc.org The quenching process can be static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, occurring from collisional encounters between the fluorophore and the quencher. asianpubs.org The interaction of this compound with potential quenchers, such as metal ions or electron-deficient molecules, could provide insights into its binding capabilities and sensing applications. asianpubs.orgrsc.org
Table 3: Illustrative Fluorescence Emission Data for this compound
| Condition | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity |
| In Ethanol | 310 | ~400 | 100 |
| In Ethanol + Quencher A | 310 | ~400 | 50 |
| In Ethanol + Quencher B | 310 | ~450 (new band) | 80 |
This table provides illustrative data to demonstrate potential fluorescence and quenching behavior.
Elemental Microanalysis for Purity and Stoichiometry
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. researchgate.netnih.gov The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, confirms the elemental composition and stoichiometry of the molecule. researchgate.net This technique is routinely employed in the characterization of novel organic compounds, including various quinoline derivatives. nih.govhelsinki.fi
Table 4: Elemental Analysis Data for this compound (C₁₆H₁₁NO)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 82.38 | 82.15 |
| Hydrogen (H) | 4.75 | 4.68 |
| Nitrogen (N) | 6.00 | 5.91 |
The "Found" values in this table are hypothetical and for illustrative purposes, demonstrating a typical result for a pure sample.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of quinoline (B57606) derivatives. scirp.orgnih.gov It is employed to determine molecular geometry, electronic structure, and spectroscopic features, offering a theoretical framework that complements experimental findings. scirp.org For quinoline-based systems, DFT calculations are often performed using basis sets like 6-31+G(d,p) or B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. scirp.orgirjweb.com
Optimized Molecular Geometries and Conformational Analysis
DFT calculations are used to find the most stable three-dimensional arrangement of atoms in 3-(Quinolin-3-YL)benzaldehyde by optimizing its molecular geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. irjweb.com For related compounds, like hydrazone derivatives of quinoline, studies have confirmed the planarity of the quinoline ring system and its orientation relative to other parts of the molecule. nih.gov In this compound, the geometry is defined by the spatial relationship between the quinoline and benzaldehyde (B42025) rings, which are connected by a single carbon-carbon bond. Conformational analysis would focus on the rotational barrier around this bond, identifying the most energetically favorable orientation of the two aromatic systems.
Table 1: Selected Optimized Structural Parameters for a Related Quinoline Derivative Note: This data is for a related compound, 2-chlorobenzo[h]quinoline-3-carbaldehyde, as a representative example of DFT application.
| Parameter | Value |
| C—C—C—O Torsion Angle | 10.7 (4)° |
| Quinoline Ring System r.m.s. deviation | 0.016 Å |
| Data sourced from a study on a related quinoline derivative. researchgate.net |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), indicates the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgresearchgate.net A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer. irjweb.comresearchgate.net In quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. researchgate.net DFT calculations, often at the B3LYP level, are standard for determining these values. scirp.orgnih.gov
Table 2: Representative HOMO-LUMO Energy Gaps for Related Quinoline Compounds Note: These values are for different quinoline derivatives and illustrate the typical range of energy gaps calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 |
| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |
| Data sourced from DFT studies on quinoline and a triazine derivative. scirp.orgirjweb.com |
Simulation of Spectroscopic Data (IR, NMR) for Experimental Validation
DFT calculations can simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can then be compared with experimental results to confirm the molecular structure. scirp.org
The simulated IR spectrum predicts the vibrational frequencies of different functional groups. For this compound, key absorptions would include the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹), C-H vibrations from the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the quinoline ring (1440-1625 cm⁻¹). docbrown.infonist.govmdpi.com
Simulated ¹H and ¹³C NMR spectra predict the chemical shifts of hydrogen and carbon atoms. For quinoline-3-carbaldehydes, the formyl proton (CHO) gives a characteristic signal at around 10.3 ppm in the ¹H-NMR spectrum, while the carbon of this group appears at approximately 188 ppm in the ¹³C-NMR spectrum. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Based on data from benzaldehyde and quinoline-3-carbaldehyde.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretching | 2650 - 2880 |
| Aromatic C-H | Stretching | 3000 - 3080 |
| Carbonyl C=O | Stretching | ~1700 |
| Aromatic C=C | Stretching | 1440 - 1625 |
| Data compiled from spectra of benzaldehyde and related compounds. docbrown.infomdpi.com |
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For a molecule like this compound, the MEP map would likely show a region of high negative potential (red/yellow) around the quinoline nitrogen and the aldehyde oxygen, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net This information is valuable for predicting how the molecule will interact with other molecules and biological targets. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govresearchgate.net This method is instrumental in drug discovery for evaluating the binding affinity and orientation of a ligand within the active site of a target. nih.gov For quinoline derivatives, docking studies have been performed against various targets, including kinases, HIV reverse transcriptase, and microbial enzymes. researchgate.netnih.govmdpi.com
Prediction of Binding Modes and Interaction Mechanisms with Biomolecules
Docking simulations predict the specific binding mode of this compound with a biological target, detailing the intermolecular interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For instance, the quinoline nitrogen is often predicted to act as a hydrogen bond acceptor. mdpi.com Studies on related quinoline-3-carbaldehyde derivatives have shown that they can bind to the active site of enzymes like GlcN-6-P synthase, a target for antimicrobial agents. researchgate.net Similarly, other quinoline compounds have been docked into the active sites of kinases, where the quinoline ring interacts with key amino acid residues. mdpi.com The results of these simulations, often expressed as a binding energy or docking score, help to rank potential drug candidates and explain their biological activity at a molecular level. researchgate.netnih.gov
Table 4: Summary of Molecular Docking Studies on Related Quinoline Derivatives
| Ligand Type | Protein Target | Key Findings |
| Quinoline-3-carbaldehyde derivatives | GlcN-6-P synthase | Strong correlation between calculated binding affinity and observed antimicrobial activity. researchgate.net |
| Quinoline-based chalcones | HIV Reverse Transcriptase | Chloro- and bromo-substituted quinolines showed potent binding affinity in the active site. nih.gov |
| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | The quinoline nitrogen forms a key hydrogen bond with the hinge region of the kinase. mdpi.com |
| (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | The derivative showed potential as a novel inhibitor of the elastase enzyme. nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Parameter Prediction for Pharmacokinetic Profiles
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-likeness and potential pharmacokinetic profile of a compound. For quinoline-based compounds, these predictions provide valuable insights into their potential bioavailability and metabolic stability.
Studies on novel quinoline-benzimidazole hybrids have utilized computational methods to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov The results of these calculations indicated that the synthesized compounds generally adhered to Lipinski's rules, violating at most two of the rules. nih.govnih.gov This suggests they possess favorable characteristics for development as drug candidates. However, the predictions also pointed towards low gastrointestinal absorption, indicating that these compounds might be more suitable for parenteral administration. nih.govnih.gov
Advanced topological analyses and QTAIM (Quantum Theory of Atoms in Molecules) studies are also employed to explore the electron density distribution, which can influence a compound's biological interactions and pharmacokinetic properties. researchgate.net Molecular dynamics simulations can further validate the stability of a ligand-protein interaction, providing a more dynamic view of the binding event. researchgate.net
Table 1: Representative In Silico ADME Predictions for Quinoline Derivatives
| Parameter | Predicted Value/Characteristic | Significance in Pharmacokinetics | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Typically violates ≤ 2 rules | Indicates potential oral bioavailability and drug-likeness. | nih.govnih.gov |
| Gastrointestinal (GI) Absorption | Predicted to be low | Suggests suitability for parenteral rather than oral administration. | nih.govnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Variable; confirmed in some derivatives | Determines if the compound can enter the central nervous system. | researchgate.net |
| Binding Affinity | High binding energy in docking studies | Suggests strong interaction with the target protein. | nih.govnih.govresearchgate.net |
| Metabolic Stability | Hydrazones can be stable to degradation | Influences the compound's half-life and duration of action. | jetir.org |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies are essential for identifying the pharmacophoric features of a molecule that are responsible for its biological activity. These studies help in the rational design of more potent and selective analogs.
For quinoline derivatives, SAR studies have revealed that the substitution pattern on the quinoline core is critical for activity. researchgate.net A key finding from research on a series of 4-aminoquinolines as α2C-adrenoceptor antagonists was the absolute necessity of a substituent at the 3-position of the quinoline ring. researchgate.net This underscores the significance of the benzaldehyde group at the C-3 position in this compound for its potential biological effects. The basic nitrogen-containing skeleton of quinoline is considered a privileged structure, fundamental for biological activity. researchgate.net
Similarly, SAR studies on quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have shown that specific substitutions are crucial for modulating activity, such as the inhibition of IKKβ phosphorylation in pancreatic cancer therapy. nih.gov
Identification of Key Structural Features for Desired Biological Effects
Building on SAR studies, the identification of specific structural features allows for the fine-tuning of a molecule's properties.
Substitution at the Quinoline C-3 Position : As established, a substituent at the 3-position of the quinoline ring is a critical structural feature for certain biological activities. researchgate.net The nature of this substituent can dramatically influence potency and selectivity.
The Quinoline Scaffold : The quinoline ring system itself is a key feature, found in many natural and synthetic compounds with desirable biological properties. researchgate.net Its heterocyclic nitrogen atom often plays a crucial role in target binding.
Substituents on the Benzaldehyde Ring : In related systems, substitutions on the phenyl ring have been shown to significantly impact activity. For instance, in a series of indazole derivatives, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring led to better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov This suggests that modifications to the benzaldehyde portion of this compound could modulate its biological profile.
Role of Linkers : In more complex hybrid molecules, the linker connecting the quinoline moiety to another pharmacophore is vital. Studies on quinoline-benzimidazole hybrids have explored different linkers, such as triazole-methyl-phenoxy groups, to optimize activity. nih.govnih.gov
Table 2: Summary of Key Structural Features and Their Importance
| Structural Feature | Importance | Reference |
|---|---|---|
| Quinoline Core | Privileged scaffold fundamental for biological activity. | researchgate.net |
| Substituent at C-3 | Identified as an absolute requirement for certain activities. | researchgate.net |
| Aromatic Rings | Participate in crucial π-π stacking and hydrophobic interactions. | nih.gov |
| Heteroatoms (N, O) | Act as potential hydrogen bond acceptors for target binding. | nih.gov |
| Substituent Position on Phenyl Ring | Can significantly enhance or reduce biological activity (e.g., ortho vs. meta/para). | nih.gov |
Reactivity and Advanced Derivatization Chemistry of 3 Quinolin 3 Yl Benzaldehyde and Its Derivatives
Condensation Reactions with Diverse Carbonyl Compounds and Nucleophiles
The aldehyde group in quinoline-3-carbaldehyde derivatives is highly reactive and readily undergoes condensation reactions with a wide array of nucleophiles, including amines, hydrazines, and compounds with active methylene (B1212753) groups. rsc.org These reactions are fundamental for building more complex molecular architectures.
One of the most common transformations is the formation of Schiff bases (imines) through condensation with primary amines. rsc.org For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) reacts with various substituted anilines in acetone (B3395972) to yield the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, condensation with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes, such as 2-naphthaldehyde (B31174) or 1H-indole-3-carbaldehyde, to create more elaborate hydrazono-quinolines. rsc.org
The Knoevenagel condensation, involving the reaction of the aldehyde with active methylene compounds, is another key reaction. This method is used to create new carbon-carbon double bonds. For example, solvent-free Knoevenagel condensation of quinoline-3-carbaldehydes with N-substituted-2-thioxothiazolidin-4-ones leads to the formation of quinolinyl-thioxo-thiazolidin-4-ones. rsc.org This reaction can be catalyzed by ionic liquids. rsc.org The chalcones derived from the reaction of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) with methyl ketones are also products of condensation. mdpi.com
A summary of representative condensation reactions is presented below.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | Schiff Base | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine hydrate | Refluxing ethanol (B145695) | Hydrazone | rsc.org |
| Quinoline-3-carbaldehyde | N-substituted-2-thioxothiazolidin-4-ones | Ionic liquid, solvent-free | Quinolinyl-thioxo-thiazolidin-4-one | rsc.org |
| 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | Methyl ketones | - | Chalcone (B49325) | mdpi.com |
| 3-(Quinolin-3-YL)benzaldehyde | Benzohydrazides | Polyethylene (B3416737) glycol (PEG 400), RT | N-(quinoline-3-ylmethylene)benzohydrazide |
Michael Addition Reactions for Carbon-Carbon Bond Formation
Michael addition, or conjugate addition, is a crucial reaction for carbon-carbon bond formation, involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). libretexts.org In the context of quinoline-3-carbaldehyde derivatives, this reaction often occurs in a sequential manner following an initial condensation reaction that forms the necessary α,β-unsaturated system.
A notable application is the one-pot, three-component synthesis of unsymmetrical 3-(quinolin-3-yl)pentane-1,5-diones. researchgate.netsci-hub.se This process begins with an aldol (B89426) condensation of a 2-chloro-3-formyl quinoline (B57606) with an acetophenone (B1666503), followed by a Michael addition of a second, different acetophenone. researchgate.netsci-hub.se This sequential reaction, catalyzed by the heterogeneous clay catalyst Montmorillonite (B579905) KSF in an aqueous medium, efficiently constructs two new carbon-carbon bonds. researchgate.netsci-hub.se
The chalcones synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde can act as Michael acceptors. mdpi.com Their reaction with ethyl cyanoacetate (B8463686) proceeds via Michael addition to form pyran-3-carboxylate derivatives. mdpi.com Similarly, the reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile (B47326) and thiophenol is proposed to proceed through a Michael addition mechanism to form 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile. nih.gov
| Michael Acceptor Precursor | Michael Donor | Conditions / Catalyst | Product Type | Ref |
| 2-Chloro-3-formyl quinoline + Acetophenone | Second Acetophenone | Montmorillonite KSF, Water, Reflux | 3-(Quinolin-3-yl)pentane-1,5-dione | researchgate.netsci-hub.se |
| Chalcone from 2-(piperidin-1-yl)quinoline-3-carbaldehyde | Ethyl cyanoacetate | Ethanol, RT | Pyran-3-carboxylate derivative | mdpi.com |
| 2-Mercaptoquinoline-3-carbaldehyde + Malononitrile | Thiophenol | L-proline, Ethanol, 80 °C | Thio-pyrano[2,3-b]quinoline derivative | nih.gov |
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of reactive functional groups on the quinoline-3-carbaldehyde scaffold enables a variety of cyclization reactions, leading to the formation of fused polycyclic heterocyclic systems. rsc.org These reactions can be intramolecular or part of multicomponent reaction sequences.
One prominent example is the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine, which is achieved through the cycloaddition reaction of 2-chloroquinoline-3-carbaldehyde derivatives with hydrazine hydrate. rsc.orgnih.gov Another important transformation involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide (B81097) or azidotrimethylsilane, which leads to the formation of the tetrazolo[1,5-a]quinoline (B14009986) ring system via a process involving nucleophilic substitution, ring-chain tautomerization, and subsequent nucleophilic addition. rsc.orgnih.govchemrestech.com
Palladium-catalyzed intramolecular cyclization is another powerful tool. For instance, novel quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized from substituted 2-chloro-5-(2-methylquinoline-4-yl) benzaldehyde (B42025) and o-phenylenediamine (B120857) through a Pd-mediated reaction. bohrium.com Furthermore, the condensation of 2-azidobenzaldehydes with various partners can initiate a cascade of reactions, including Staudinger and aza-Wittig cyclizations, to produce complex fused systems like furan-fused quinolines. mdpi.com
| Starting Material | Reagent(s) | Key Transformation | Fused System Formed | Ref |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Cycloaddition | Pyrazolo[3,4-b]quinoline | rsc.orgnih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Sodium azide / Azidotrimethylsilane | SNAr / Tautomerization / Cyclization | Tetrazolo[1,5-a]quinoline | rsc.orgnih.govchemrestech.com |
| 2-Chloro-5-(2-methylquinolin-4-yl) benzaldehyde | o-Phenylenediamine | Pd-catalyzed intramolecular cyclization | Quinoline-fused azeto[1,2-a]benzimidazole | bohrium.com |
| 2-Azidobenzaldehyde | Dialkyl acetylenedicarboxylate, Isocyanides | MCR / Aza-Wittig cyclization | Furan-fused quinoline | mdpi.com |
| 2-(2-Acetylphenyl)-1H-isoindole-1,3(2H)-dione | DMF-DMA | Intramolecular cyclization / Elimination | Isoindolo[2,1-a]quinoline | nih.gov |
Nucleophilic Substitution Reactions on Quinoline-3-Carbaldehyde Derivatives
The presence of a halogen, typically chlorine, at the C-2 position of the quinoline ring makes quinoline-3-carbaldehyde derivatives excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nitrogen, oxygen, or sulfur-based nucleophiles.
An efficient method has been developed for the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes from their 2-chloro precursors. thaiscience.info This substitution reaction with piperidine (B6355638) is effectively catalyzed by the phase transfer catalyst cetyltrimethylammonium bromide (CTAB) in polyethylene glycol-400 (PEG-400), leading to excellent yields in reduced reaction times. thaiscience.info Similarly, the reaction of 2-chloroquinoline-3-carbaldehyde with N-methylpiperazine in the presence of potassium carbonate results in the substitution of the chlorine atom to yield 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde. rsc.org
These substitution reactions are a cornerstone for creating libraries of quinoline derivatives, as the introduced nucleophile can significantly alter the molecule's chemical and biological properties. thaiscience.infosmolecule.com
| Substrate | Nucleophile | Conditions / Catalyst | Product | Ref |
| 2-Chloro-6/8-methylquinoline-3-carbaldehyde | Piperidine | CTAB, PEG-400, 135 °C | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.info |
| 2-Chloroquinoline-3-carbaldehyde | N-Methylpiperazine | K₂CO₃ | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |
Formylation and Demethylation Reactions
The Vilsmeier-Haack reaction is the most prevalent method for introducing a formyl (-CHO) group at the C-3 position of a quinoline ring, thereby synthesizing quinoline-3-carbaldehyde derivatives. chemijournal.com The reaction typically uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). nih.gov
For example, the synthesis of 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (B187287) starts with 3,4,5-trimethoxyaniline. The reaction with the Vilsmeier reagent (POCl₃/DMF) accomplishes three transformations in one pot: formylation at the electron-rich aromatic ring, cyclization to form the quinoline core, and chlorination at the C-2 position. Reaction conditions, such as temperature and stoichiometry, must be carefully controlled. Excess POCl₃ can lead to side reactions, including the demethylation of sensitive methoxy (B1213986) groups.
In some cases, double formylation of activated quinoline derivatives can occur using Duff or Vilsmeier-Haack conditions. grafiati.com
| Substrate | Reagents | Reaction Type | Product | Ref |
| Substituted Acetanilide (B955) | POCl₃, DMF | Vilsmeier-Haack | 2-Chloroquinoline-3-carbaldehyde derivative | nih.govchemijournal.com |
| 3,4,5-Trimethoxyaniline | POCl₃, DMF | Vilsmeier-Haack (Formylation, Cyclization, Chlorination) | 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
| 2-Chloroquinoline | n-BuLi, DMF | Lithiation-Formylation | 2-Chloroquinoline-3-carbaldehyde |
Esterification and Other Functional Group Transformations
The aldehyde group of quinoline-3-carbaldehyde is a versatile handle for numerous functional group interconversions. A common pathway involves oxidation of the aldehyde to a carboxylic acid, which can then be esterified. For instance, 2-chloroquinoline-3-carbaldehyde can be oxidized to 2-chloroquinoline-3-carboxylic acid using an oxidant like silver nitrite. rsc.org Subsequent treatment of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ethyl ester. rsc.orgmdpi.com
This ester can be further derivatized. Reaction with hydrazine hydrate converts the ester into a carbohydrazide (B1668358) (2-chloroquinoline-3-carbohydrazide). mdpi.com This hydrazide is a key intermediate for synthesizing other heterocyclic rings, such as 1,3,4-oxadiazoles, or for further acylation to produce ester derivatives of the hydrazide itself. mdpi.comresearchgate.net
| Starting Material | Reagent(s) | Transformation | Product | Ref |
| 2-Chloroquinoline-3-carbaldehyde | 1. Silver nitrite, NaOH2. Ethanol, H₂SO₄ | Oxidation, then Esterification | Ethyl 2-chloroquinoline-3-carboxylate | rsc.orgmdpi.com |
| Ethyl 2-chloroquinoline-3-carboxylate | Hydrazine hydrate | Hydrazinolysis | 2-Chloroquinoline-3-carbohydrazide | mdpi.com |
| 6-Substituted-2-chloroquinoline-3-carbaldehyde hydrazide | Acetyl chloride | Acylation | Ester derivative of hydrazide | researchgate.net |
Oxidative Dehydrogenation in Quinoline Synthesis
While not a reaction of this compound itself, oxidative dehydrogenation (aromatization) is a critical step in many modern syntheses of the quinoline core. rsc.orgbeilstein-journals.org This approach often starts with the more easily accessible 1,2,3,4-tetrahydroquinoline (B108954) precursors and converts them to the fully aromatic quinoline system. rsc.org This method is valued for its high atom economy. rsc.org
A variety of catalytic systems have been developed to achieve this transformation under mild and environmentally friendly conditions. rsc.orgacs.org These include:
Metal-based catalysts: Heterogeneous cobalt oxide, iron single-atom catalysts (Fe-SAC), and palladium on carbon (Pd/C) have all been shown to effectively catalyze the aerobic dehydrogenation of tetrahydroquinolines. beilstein-journals.orgorganic-chemistry.orgwiley.com Iridium catalysts are also highly active for this purpose. beilstein-journals.org
Organocatalysts: A reusable phenalenyl-based photocatalyst can mediate the oxidative dehydrogenation using molecular oxygen as the oxidant. organic-chemistry.org
Biocatalysts: Monoamine oxidase from Pseudomonas putida (PpMAO) has been employed for the biocatalytic oxidative dehydrogenation of tetrahydroquinolines, using molecular oxygen and affording excellent yields under mild conditions. rsc.org
These methods provide a sustainable and efficient route to a wide range of substituted quinolines, which can then be further functionalized. rsc.orgorganic-chemistry.org
Applications in Materials Science and Optoelectronics
Utilization of Quinoline (B57606) and its Derivatives as Building Blocks for Organic Materials
Quinoline and its derivatives serve as fundamental building blocks in the synthesis of a wide array of organic materials. researchgate.netnih.gov Their rigid, heterocyclic aromatic structure is a key feature that chemists and materials scientists leverage. orientjchem.org The versatility of the quinoline system allows for the synthesis of complex molecular architectures through various chemical reactions, including multicomponent reactions (MCRs) that offer an efficient pathway to structurally diverse products. rsc.org This adaptability enables the fine-tuning of the physicochemical properties of the resulting materials for specific applications in medicinal chemistry and materials science. orientjchem.orgrsc.org
The compound 3-(Quinolin-3-YL)benzaldehyde, with its reactive aldehyde group, is a useful precursor for synthesizing more complex molecules such as Schiff bases and coordination complexes. The electron-deficient nature of the quinoline ring, combined with the reactivity of the aldehyde, makes it a valuable intermediate. For instance, anthracene-substituted derivatives, which exhibit extended conjugation, are noted for their potential applications in optoelectronics. The synthesis of quinoline derivatives often involves methods like the Knorr Quinoline Synthesis, which allows for the creation of derivatives with various functional groups suitable for a range of applications. orientjchem.org
Role in Electroactive and Photoactive Materials
Quinoline derivatives are integral to the development of electroactive and photoactive materials due to their distinct electronic characteristics. The quinoline nucleus is electron-deficient, which, when combined with electron-donating groups, can create molecules with significant intramolecular charge transfer (ICT) properties. rsc.orgnih.gov This donor-acceptor architecture is fundamental for materials used in optoelectronics.
These compounds have been investigated for their role as electron transport materials in organic electronics, a property attributed to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels. scielo.brunesp.br This characteristic facilitates the efficient movement of electrons, which is crucial for the performance of electronic devices.
Furthermore, quinoline derivatives have gained attention for their application in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs). dntb.gov.uanih.govresearchgate.netpk.edu.pl In DSSCs, for example, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. researchgate.net Computational studies on compounds like 6-amino-2-formyl-quinoline suggest their potential as organic semiconductor materials for photovoltaic applications due to favorable electronic and optical gap energies. tandfonline.com
Development of Fluorescent Probes and Dyes
The inherent fluorescence of the quinoline scaffold has led to the extensive development of quinoline-based fluorescent probes and dyes. crimsonpublishers.com These molecules are valued for their strong fluorescence, high photochemical stability, and biocompatibility. nanobioletters.com A key feature of many quinoline-based sensors is their initially weak fluorescence, which can be significantly enhanced upon forming highly fluorescent complexes with specific metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). nanobioletters.commdpi.com
Researchers have designed a variety of quinoline derivatives for the selective detection of biologically and environmentally important ions. For example, numerous probes have been synthesized for the sensitive detection of zinc ions (Zn²⁺), which play a crucial role in neurodegenerative diseases like Alzheimer's. nanobioletters.commdpi.comnih.gov Similarly, a novel quinoline derivative was developed as a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺), exhibiting a distinct fluorescence quenching effect upon binding. nih.gov The development of these probes is a significant area of research, with applications in bio-imaging and environmental monitoring. crimsonpublishers.comnanobioletters.com Some derivatives have also been engineered as multiphoton fluorescent probes, which offer advantages like deeper tissue penetration and lower autofluorescence for biological imaging. crimsonpublishers.comrsc.org The photophysical properties of these dyes can be tuned by adding different substituents to the quinoline core. unesp.brnih.gov
Table 1: Examples of Quinoline-Based Fluorescent Probes and their Analytes
| Probe Type | Target Analyte | Detection Mechanism | Reference |
|---|---|---|---|
| Quinoline-based Schiff base | Zn²⁺ | Colorimetric and Fluorescent enhancement | nanobioletters.com |
| Quinoline-indole derivative | RNA and DNA | Three-photon fluorescence enhancement | rsc.org |
| Quinoline-derived ortho-diamines | Nitric Oxide (NO) | UV-visible and fluorescence signal | bohrium.com |
| Novel quinoline derivative | Fe³⁺ | Fluorescence quenching | nih.gov |
| 8-Amidoquinoline derivatives | Zn²⁺ | Chelation-enhanced fluorescence (CHEF) | mdpi.com |
Potential in Optoelectronic Devices and Nonlinear Optical Materials
The application of quinoline derivatives extends to various optoelectronic devices, where their unique light-emitting and charge-transporting properties are exploited. ontosight.ai They are considered promising materials for the emission layer of organic light-emitting diodes (OLEDs) and for use in organic transistors. dntb.gov.uanih.govpk.edu.pl The luminescence of certain quinoline derivatives in the blue region of the spectrum is particularly attractive for the development of full-color displays and lighting applications. scielo.br For instance, pyrazoloquinoline derivatives have been successfully used as emitters in OLEDs, producing bright bluish-green light. mdpi.com
In addition to light emission, quinoline derivatives exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in fields like materials science, biophysics, and chemical dynamics. rsc.orgnih.gov NLO materials can alter the properties of light passing through them and are essential for technologies such as optical switching and data storage. Theoretical and experimental studies have shown that quinoline-based molecules, particularly those with a donor-acceptor structure, can possess large first hyperpolarizability (β) values, indicating a strong NLO response. rsc.orgnottingham.ac.ukresearchgate.net The engineering of novel quinoline-carbazole derivatives has been explored to create materials with exceptionally high NLO properties for advanced applications. rsc.orgnih.gov
Table 2: Research on Quinoline Derivatives for Optoelectronic Applications
| Application | Quinoline Derivative Type | Key Finding | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Pyrazoloquinolines | Acted as emitters producing deep bluish-green light. | mdpi.com |
| Photovoltaics | 6-amino-2-formyl-quinoline | Identified as a promising organic semiconductor material. | tandfonline.com |
| p-n Junction Heterostructure | 4-(6-(diethylamino)-4-phenylquinolin-2-yl)benzoic acid | Formed a rectifying heterojunction with n-type TiO₂. | scielo.br |
| Nonlinear Optics | Quinoline-carbazole derivatives | Theoretical studies show potential for highly nonlinear optical properties. | rsc.orgnih.gov |
| Nonlinear Optics | 4-(quinolin-2-ylmethylene)aminophenol | Showed a good second-order nonlinear optical response. | nottingham.ac.uk |
Applications in Molecular Sensing and Self-Assembly Devices
The principles that make quinoline derivatives excellent fluorescent probes also enable their use in molecular sensing devices. These sensors are designed to detect specific analytes, often with high sensitivity and selectivity. For example, quinoline-derived ortho-diamines have been synthesized as molecular probes for the bimodal (UV-visible and fluorescence) detection of nitric oxide (NO), an important biological signaling molecule, with detection limits in the nanomolar range. bohrium.com
A fascinating application of quinoline derivatives is in the construction of supramolecular self-assembly materials. Through non-covalent interactions such as hydrogen bonding and π–π stacking, these molecules can spontaneously organize into well-defined, higher-order structures like organogels and helical assemblies. rsc.orgacs.org For instance, a synthesized quinoline derivative was found to form stable organogels that could respond to volatile acid and amine vapors with a change in fluorescence. rsc.org Another study demonstrated the self-assembly of a biquinoline derivative into a helical structure. acs.org This ability to self-assemble into functional architectures opens up possibilities for creating "smart" materials and devices that can respond to external stimuli. rsc.orgrsc.org
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a cornerstone of their development as therapeutic agents and functional materials. Future research must prioritize the development of synthetic methodologies that are not only efficient in terms of yield and purity but also environmentally benign.
Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. rsc.org The adoption of green chemistry principles is crucial for the sustainable production of these important compounds.
Aqueous Media and PEG as Solvents: Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. ias.ac.in Research into conducting quinoline synthesis in aqueous media is a promising avenue. ias.ac.in Polyethylene (B3416737) glycol (PEG) has also emerged as a recyclable and effective solvent medium for the synthesis of pyrazolo[3,4-b]quinoline derivatives. tandfonline.com The use of catalysts like poly (ethylene glycol)-bound sulphonic acid (PEG-SO3H) in water has been shown to be a convenient and efficient method for preparing quinoline derivatives with high yields. ias.ac.inbirjand.ac.ir
Visible Light Catalysis: In recent years, visible-light-mediated transformations have gained significant attention as a greener and more eco-friendly route for chemical synthesis, utilizing photons as a clean energy source. rsc.org The synthesis of quinolines under visible light irradiation, often using blue LEDs, presents a mild and efficient alternative to traditional methods. rsc.orgrsc.org This approach offers advantages such as high atom economy, low catalyst loading, and the absence of undesirable by-products. rsc.org
| Green Chemistry Approach | Key Advantages | Example Catalyst/Solvent |
| Aqueous Media | Environmentally benign, reduced waste | Water |
| PEG as Solvent | Recyclable, efficient | PEG-400 tandfonline.com |
| Visible Light Catalysis | Uses clean energy, mild conditions | Blue LED rsc.org |
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level
While numerous quinoline derivatives have demonstrated potent biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. nih.govnih.govresearchgate.net Future research should focus on elucidating these mechanisms to facilitate the development of more targeted and effective therapeutics.
For instance, novel quinoline analogues have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov Mechanistic studies have confirmed that some of these compounds may directly target NLRP3, blocking its assembly and activation. nih.gov Similarly, in the context of cancer, quinoline derivatives have been shown to induce apoptosis, inhibit angiogenesis, and disrupt cell migration. nih.govresearchgate.net However, the precise molecular targets and signaling pathways involved often require further investigation. A deeper understanding of these interactions will be crucial for overcoming drug resistance and minimizing off-target effects. mdpi.com
Rational Design and Synthesis of Novel Quinoline Scaffolds with Enhanced Selectivity
The versatility of the quinoline scaffold allows for extensive functionalization, enabling the rational design of compounds with improved selectivity for their biological targets. nih.govfrontiersin.org This is particularly important for minimizing side effects and enhancing therapeutic efficacy. elsevierpure.com
The development of highly tunable quinoline-based "core" scaffolds that can be easily functionalized is a promising strategy. nih.govacs.org This approach allows for the generation of chemical libraries and the rapid identification of compounds with desired photophysical or biological properties. nih.gov For example, regioselective palladium-catalyzed cross-coupling reactions have been utilized for the combinatorial development of structurally diverse quinoline-based fluorophores. acs.org In the realm of anticancer drug development, the design of quinoline derivatives as selective inhibitors of specific kinases, such as C-RAF kinase, has shown significant promise. elsevierpure.comnih.gov
| Design Strategy | Objective | Example Application |
| Tunable Core Scaffolds | Generation of diverse chemical libraries | Fluorescent probes for live-cell imaging nih.govacs.org |
| Regioselective Functionalization | Precise control over substituent placement | Optimization of biological activity |
| Hybrid Molecules | Combination of pharmacophores for enhanced effect | Quinoline-benzimidazole hybrids with antiproliferative activity nih.gov |
Exploration of New Therapeutic Targets and Modalities
The broad spectrum of biological activities exhibited by quinoline derivatives suggests that they may be effective against a wide range of diseases. nih.govbenthamscience.comresearchgate.net Future research should continue to explore new therapeutic targets and modalities for these compounds.
Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of targets such as the Bcl-2 protein in cancer and as modulators of the kynurenine pathway in neurological disorders. mdpi.commdpi.com Furthermore, the structural versatility of the quinoline ring has enabled the development of derivatives targeting various mechanisms, including DNA gyrase inhibition in bacteria and protease inhibition in viruses. researchgate.net The exploration of quinoline derivatives in emerging areas such as photodynamic therapy and as kinase inhibitors for various cancers continues to be a fruitful area of research. nih.govnih.gov
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental methods has become an indispensable tool in modern drug discovery. nih.gov This synergistic approach can significantly accelerate the identification and optimization of novel quinoline-based therapeutic agents. nih.govresearchgate.net
Computational techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of novel quinoline derivatives and to guide their rational design. nih.govijprajournal.com For example, 3D-QSAR models have been successfully employed to analyze the structure-activity relationship of quinoline-based compounds with anti-gastric cancer activity. nih.gov Molecular dynamics simulations can provide insights into the binding interactions between quinoline derivatives and their molecular targets. nih.gov By combining these in-silico methods with traditional experimental validation, researchers can streamline the drug discovery process, reducing the time and cost associated with bringing new therapies to the clinic. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(quinolin-3-yl)benzaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via cyclization reactions between substituted quinoline precursors and benzaldehyde derivatives. For example, substituted quinoline-3-carbaldehydes are synthesized by reacting amino acids with o-phenylenediamine in ethanol under acidic conditions (4N HCl) . Optimization involves monitoring reaction progress via TLC, adjusting temperature (e.g., reflux at 80–90°C), and purification via column chromatography using gradients of ethyl acetate/hexane. Elemental analysis and spectral techniques (¹H/¹³C NMR, IR) validate intermediate and final product purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d6) identifies aromatic proton signals (δ 8.5–9.0 ppm for quinoline protons, δ 10.1 ppm for aldehyde proton). ¹³C NMR confirms carbonyl (δ ~190 ppm) and quinoline carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., C₁₆H₁₁NO: calculated 233.08, observed 233.09) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N quinoline stretch) confirm functional groups.
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>95%) .
Q. How does the aldehyde group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The aldehyde group enables nucleophilic addition and condensation reactions. For example, it participates in Schiff base formation with amines (e.g., hydrazides) under mild conditions (ethanol, 60°C, 4–6 hours) . Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require protecting the aldehyde (e.g., as an acetal) to prevent side reactions. Post-reaction deprotection (HCl/THF) regenerates the aldehyde .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives against drug-resistant pathogens?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv and Gram-negative/-positive bacteria. Include positive controls (e.g., isoniazid, ciprofloxacin) .
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake). Synergy with existing antibiotics is assessed via checkerboard assays .
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to ensure selectivity .
Q. What computational approaches are effective in predicting the pharmacokinetic and toxicity profiles of this compound-based compounds?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Validate docking poses with MD simulations (GROMACS) .
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. ProTox-II assesses hepatotoxicity and mutagenicity risks .
Q. How can researchers address discrepancies in reported biological activity data for quinoline-benzaldehyde hybrids?
- Methodological Answer : Discrepancies often arise from variations in substituent positions, purity, and assay protocols. Strategies include:
- Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) .
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH, inoculum size).
- Meta-Analysis : Compare data across peer-reviewed studies to identify trends (e.g., electron-withdrawing groups enhancing antitubercular activity) .
Q. What strategies ensure the stability of this compound during long-term storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation .
- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol. Monitor aldehyde integrity via periodic NMR checks .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to stock solutions for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
